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Compound of Interest

Compound Name: GO-203 TFA

Cat. No.: B1151391 Get Quote

This technical guide provides an in-depth overview of the preclinical research on GO-203 TFA,

a therapeutic peptide targeting the MUC1-C oncoprotein in breast cancer models. This

document is intended for researchers, scientists, and drug development professionals, offering

detailed experimental protocols, quantitative data summaries, and visualizations of the

underlying molecular mechanisms and experimental workflows.

Introduction to GO-203 TFA and its Target: MUC1-C
Mucin 1 (MUC1) is a heterodimeric glycoprotein that is aberrantly overexpressed in the majority

of human breast cancers. The oncogenic MUC1 C-terminal subunit (MUC1-C) is a

transmembrane protein that integrates signals from the cell surface to the nucleus, driving

cancer cell survival, proliferation, and resistance to therapy. MUC1-C's oncogenic activity is

dependent on its ability to form homodimers.

GO-203 is a cell-penetrating, all D-amino acid peptide inhibitor designed to block the function

of MUC1-C.[1] It consists of a poly-arginine domain for cell entry linked to the sequence

CQCRRKN, which mimics the CQC motif in the MUC1-C cytoplasmic domain.[2][3] By binding

to this motif, GO-203 directly inhibits MUC1-C homodimerization, thereby blocking its

downstream oncogenic signaling.[1][3] A nanoparticle formulation (GO-203/NP) has also been

developed to improve the peptide's pharmacokinetic properties, allowing for sustained release

and less frequent administration.[1][2]
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GO-203's primary mechanism is the disruption of MUC1-C homodimerization. This event

inhibits a cascade of downstream signaling pathways crucial for breast cancer progression.

MUC1-C Signaling Pathway
MUC1-C acts as a signaling hub. At the cell membrane, it associates with receptor tyrosine

kinases (RTKs) like EGFR and HER2, amplifying their downstream signals through the

PI3K/AKT and MEK/ERK pathways.[2] Upon activation, MUC1-C also translocates to the

nucleus, where it interacts with various transcription factors, including NF-κB, STAT3, and β-

catenin, to promote the expression of genes involved in cell proliferation, survival, and

inflammation. By inhibiting MUC1-C dimerization, GO-203 effectively dampens these pro-

tumorigenic signals. For instance, GO-203 treatment has been shown to downregulate TIGAR

(TP53-induced glycolysis and apoptosis regulator), leading to an increase in reactive oxygen

species (ROS) and a disruption of the cellular redox balance.[1][2]
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Caption: MUC1-C signaling pathway and the inhibitory action of GO-203.
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Quantitative Data from Preclinical Models
The following tables summarize the quantitative effects of GO-203 and its nanoparticle

formulation (GO-203/NP) on breast cancer cell lines in vitro and in vivo.

Table 1: In Vitro Efficacy of GO-203 and GO-203/NP in
Breast Cancer Cell Lines

Cell Line
Compoun
d

Concentr
ation (µM)

Treatmen
t
Schedule

Endpoint
Result (%
Cell
Death)

Referenc
e

ZR-75-1
GO-

203/NP
7.5

Single

dose on

Day 0

Viability

Day 3
~40% [2]

MDA-MB-

468
GO-203 2.5

Daily for 3

days

Viability

Day 3
~35% [3]

MDA-MB-

468

GO-

203/NP
7.5

Single

dose on

Day 0

Viability

Day 3
~60% [3]

BT-20 GO-203 2.5 or 3.3
Daily for 3

days

Viability

Day 3

~25% or

~45%
[3]

BT-20
GO-

203/NP
7.5 or 10

Single

dose on

Day 0

Viability

Day 3

~30% or

~55%
[3]

SKBR3 GO-203 5.0
Daily for up

to 6 days

Cell Count

Day 6

~50%

reduction
[4]

BT-474 GO-203 5.0
Daily for up

to 6 days

Cell Count

Day 6

~60%

reduction
[4]

Note: Precise IC50 values for GO-203 TFA in breast cancer cell lines are not consistently

reported in the reviewed literature. The data presented reflects viability at specific

concentrations and time points.
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Table 2: In Vivo Efficacy of GO-203 and GO-203/NP in
Breast Cancer Models

Tumor
Model

Mouse
Strain

Compoun
d

Dosage
(mg/kg)

Administr
ation
Route &
Schedule

Outcome
Referenc
e

Syngeneic

Ehrlich

Breast

Tumor

Balb/c
GO-

203/NP

10, 15, or

20

Intraperiton

eal (IP),

once

weekly for

3 weeks

Dose-

dependent

inhibition of

tumor

growth

[2]

Human

Tumor

Xenografts

Nude Mice
GO-

203/NP

Not

Specified

Weekly

administrati

on

Regression

s

comparabl

e to daily

GO-203

[1][2]

COLO-205

(Colon)

Xenograft

Nude Mice GO-203 18
IP, daily for

28 days

Complete

tumor

regression

by Day 28

[5]

Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate GO-203
TFA.

Cell Viability / Proliferation Assay
This protocol is adapted from standard cell viability assays and specifics mentioned in studies

involving MUC1-C inhibitors.

Cell Plating: Seed breast cancer cells (e.g., ZR-75-1, MDA-MB-468, SKBR3) in 96-well

plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
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Compound Preparation: Prepare a stock solution of GO-203 TFA in sterile water or PBS.

Create a series of dilutions to achieve the final desired concentrations (e.g., 1 µM to 10 µM).

Treatment: Remove the culture medium from the wells and add 100 µL of medium containing

the various concentrations of GO-203 or vehicle control. For daily treatment protocols, repeat

this step every 24 hours.

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C

and 5% CO₂.

Viability Assessment (MTS Assay Example):

Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) directly to each

well.

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

Record the absorbance at 490 nm using a 96-well plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Plot the results as a dose-response curve to determine the relative potency of the

compound.

Western Blot Analysis for MUC1-C Signaling
This protocol details the detection of MUC1-C homodimers and downstream signaling proteins.

Cell Lysis:

Culture and treat cells (e.g., ZR-75-1) with GO-203 (e.g., 2.5 µM daily for 3 days) or GO-

203/NP (e.g., 7.5 µM single dose) as required.

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15

minutes at 4°C. Collect the supernatant.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay kit.

Sample Preparation:

For non-reducing conditions (to detect MUC1-C homodimers), mix 20-30 µg of protein with

Laemmli sample buffer without a reducing agent (e.g., β-mercaptoethanol or DTT). Do not

boil the samples.

For reducing conditions (for all other proteins), mix 20-30 µg of protein with Laemmli

sample buffer containing a reducing agent and boil at 95-100°C for 5 minutes.

SDS-PAGE: Load the samples onto a 4-15% polyacrylamide gel and perform electrophoresis

until the dye front reaches the bottom of the gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with

0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at

4°C with gentle agitation. Recommended antibodies include:

Anti-MUC1-C (for detecting MUC1-C monomer and dimer)

Anti-phospho-AKT (Ser473)

Anti-total-AKT

Anti-phospho-ERK1/2 (Thr202/Tyr204)

Anti-total-ERK1/2

Anti-TIGAR

Anti-β-actin (as a loading control)
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Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with

an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane three times with TBST. Apply an enhanced

chemiluminescence (ECL) substrate and visualize the protein bands using a

chemiluminescence imaging system.

In Vivo Xenograft Model
This protocol outlines the establishment of a breast cancer xenograft model to test the efficacy

of GO-203.

Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8

weeks old.

Cell Preparation and Implantation:

Harvest human breast cancer cells (e.g., MDA-MB-468) during their logarithmic growth

phase.

Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷

cells/mL.

Mix the cell suspension 1:1 with Matrigel.

Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 5 x 10⁶ cells) into the

flank or mammary fat pad of each mouse.

Tumor Growth and Monitoring:

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor

volume using the formula: Volume = (Length x Width²) / 2.

Treatment Administration:

Randomize mice into treatment and control groups (n=5-10 mice per group).
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For GO-203, administer via intraperitoneal (IP) injection at a dose of approximately 15-20

mg/kg daily.

For GO-203/NP, administer via IP injection at a dose of 15-20 mg/kg once weekly.

The control group should receive vehicle injections on the same schedule.

Endpoint and Analysis:

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control

group reach a predetermined size limit.

Monitor animal body weight and overall health throughout the study.

At the end of the study, euthanize the mice, and excise and weigh the tumors.

Calculate the tumor growth inhibition (TGI) percentage.

Mandatory Visualizations
Experimental Workflow Diagram
This diagram illustrates the typical workflow for evaluating GO-203 in preclinical breast cancer

models.
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Caption: Preclinical workflow for GO-203 evaluation in breast cancer models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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